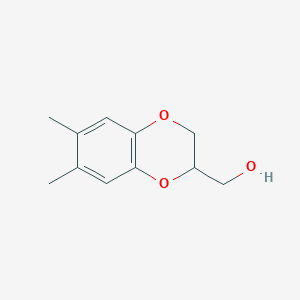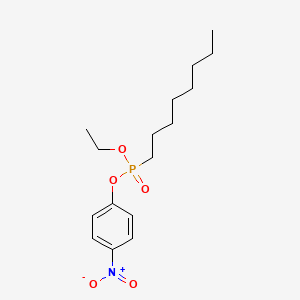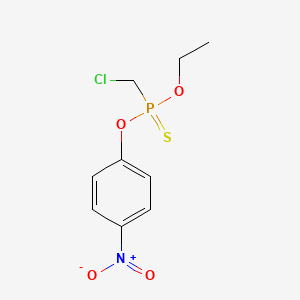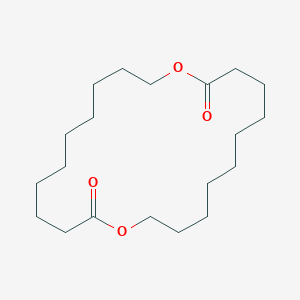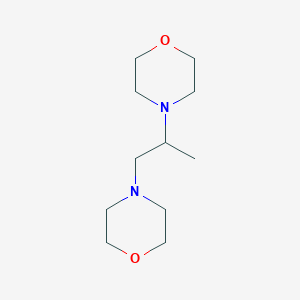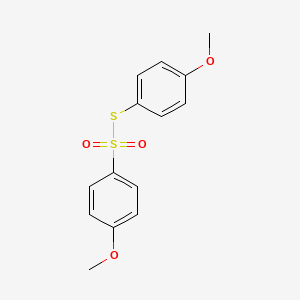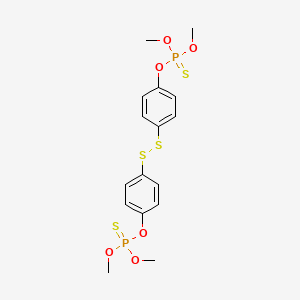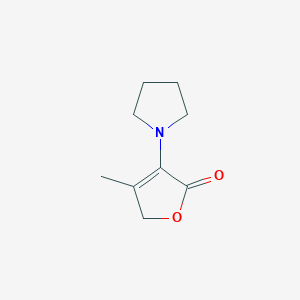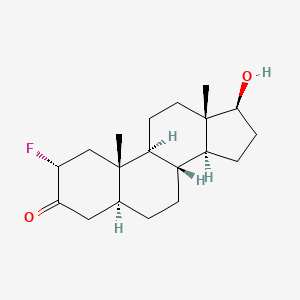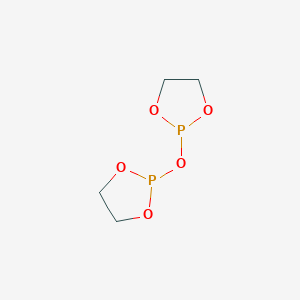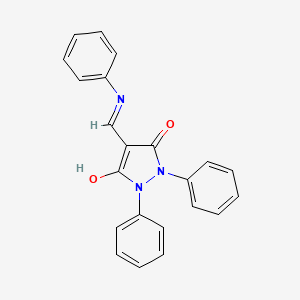
3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl- is a heterocyclic compound known for its diverse pharmacological and industrial applications. This compound belongs to the class of pyrazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide. The resulting 3,5-pyrazolidinedione can then undergo various modifications to introduce different substituents . For instance, the condensation of 3,5-pyrazolidinedione with aromatic or aliphatic carbonyl compounds in the presence of glacial acetic acid can yield 4-alkylidene or 4-arylidene derivatives .
Industrial Production Methods
Industrial production of 3,5-pyrazolidinedione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxiranes.
Substitution: The compound can undergo substitution reactions with aryldiazonium salts to form 4-arylazo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: Aryldiazonium salts are used for substitution reactions, often in the presence of acetic acid.
Major Products Formed
Oxidation: Oxiranes
Reduction: Benzyl derivatives
Substitution: 4-Arylazo derivatives
Scientific Research Applications
3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the synthesis of pro-inflammatory prostaglandins . Additionally, its potential anti-cancer effects may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidinedione structure.
Feprazone: Another pyrazolidinedione derivative with analgesic and anti-inflammatory properties.
Uniqueness
This structural feature distinguishes it from other pyrazolidinedione derivatives and contributes to its diverse pharmacological and industrial uses .
Properties
CAS No. |
6139-73-7 |
|---|---|
Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-hydroxy-1,2-diphenyl-4-(phenyliminomethyl)pyrazol-3-one |
InChI |
InChI=1S/C22H17N3O2/c26-21-20(16-23-17-10-4-1-5-11-17)22(27)25(19-14-8-3-9-15-19)24(21)18-12-6-2-7-13-18/h1-16,26H |
InChI Key |
FVKBFPOZPJCQBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


